3-Chloro-6-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide (BT2F) is a novel allosteric inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK) []. It is a synthetic derivative of benzothiophene-2-carboxylic acid []. BT2F plays a significant role in scientific research as a potential therapeutic agent for metabolic diseases characterized by elevated branched-chain amino acid (BCAA) levels [].
BT2F exerts its therapeutic effect by allosterically inhibiting BDK []. BDK is responsible for phosphorylating and inactivating the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which catalyzes the rate-limiting step in BCAA catabolism []. By inhibiting BDK, BT2F prevents BCKDC phosphorylation, leading to its activation and enhanced BCAA oxidation []. This ultimately results in lower plasma BCAA concentrations []. Additionally, BT2F binding to BDK triggers conformational changes in the kinase, leading to its dissociation from BCKDC and subsequent degradation [].
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 18097-67-1
CAS No.: 94944-78-2